molecular formula C12H17ClN2 B11811044 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine

Cat. No.: B11811044
M. Wt: 224.73 g/mol
InChI Key: RFAPHTMPGNUDSK-UHFFFAOYSA-N
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Description

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine is a pyridine derivative with a unique substitution pattern. The pyridine core is substituted at positions 2 (methyl), 3 (1-ethylpyrrolidin-2-yl), and 6 (chloro).

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

6-chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine

InChI

InChI=1S/C12H17ClN2/c1-3-15-8-4-5-11(15)10-6-7-12(13)14-9(10)2/h6-7,11H,3-5,8H2,1-2H3

InChI Key

RFAPHTMPGNUDSK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-2-methylpyridine with 1-ethylpyrrolidine under suitable reaction conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate in an organic solvent such as DMF or THF.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and biological activity.

Structural and Functional Group Analysis

Table 1: Key Structural and Property Comparisons
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine 2-Me, 3-(1-Et-pyrrolidin-2-yl), 6-Cl 236.45 Moderate lipophilicity; potential MAO-B inhibition (inferred)
6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine 2-Me, 3-(pyrrolidine-SO₂), 6-Cl 266.7 Higher polarity (sulfonyl group); reduced membrane permeability
6-Chloro-2-methyl-3-nitropyridine 2-Me, 3-NO₂, 6-Cl 172.59 Reactive nitro group; potential instability
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine 2-Me, 3-(propylpiperidin), 6-pyrrolidinyl 287.44 Increased steric bulk; enhanced lipophilicity
6-Chloro-3-(chloromethyl)-2-methylpyridine 2-Me, 3-(CH₂Cl), 6-Cl 176.04 Electrophilic chloromethyl group; synthetic versatility

Reactivity and Metabolic Considerations

  • N-Oxidation : 2-Methylpyridine derivatives are prone to N-oxidation (), suggesting the target compound’s methyl group could undergo metabolic modification, affecting its pharmacokinetic profile .
  • In contrast, the chloromethyl group in ’s compound offers a reactive site for further functionalization .

Physicochemical Properties

  • Lipophilicity : The target compound’s ethylpyrrolidine group likely increases logP compared to sulfonyl () or nitro () analogs, favoring membrane permeability.
  • Solubility: Polar substituents (e.g., sulfonyl in ) reduce solubility in nonpolar solvents, whereas pyrrolidine/piperidine groups may improve aqueous solubility via hydrogen bonding .

Biological Activity

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine, with the CAS number 866781-98-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, a methyl group, and an ethylpyrrolidine moiety. Its molecular formula is C12H17ClN2C_{12}H_{17}ClN_2 with a molecular weight of 224.73 g/mol. The presence of the ethylpyrrolidine group is particularly significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridineTBDS. aureus, E. coli
Sodium pyrrolidide0.0195E. coli
2,6-Dipiperidino-1,4-dibromobenzeneTBDVarious Gram-positive bacteria

Anticancer Potential

Recent studies have suggested that piperidine derivatives possess anticancer properties. For example, certain compounds have shown cytotoxic effects on hypopharyngeal tumor cells, indicating that modifications in structure can enhance their efficacy against cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic applications.

The biological activity of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine is believed to stem from its ability to interact with specific biological targets. The ethylpyrrolidine moiety may facilitate binding to receptors or enzymes involved in disease pathways. Interaction studies typically employ techniques such as molecular docking and binding affinity assays to elucidate these mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives against common pathogens. The findings indicated that structural modifications significantly impacted their efficacy, with some derivatives outperforming traditional antibiotics .
  • Cancer Cell Line Studies : Research involving FaDu hypopharyngeal tumor cells demonstrated that specific derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. This highlights the potential for developing new anticancer agents based on similar chemical frameworks .

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